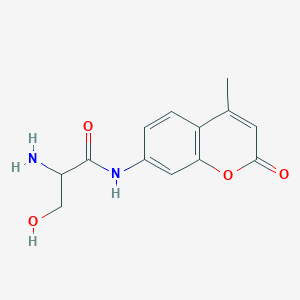

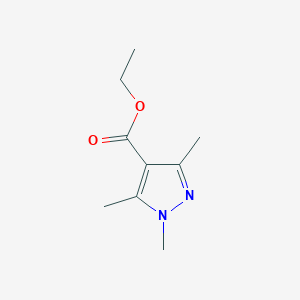

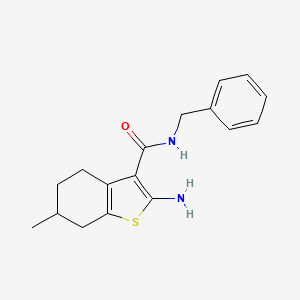

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. This particular derivative is part of a broader class of compounds that have been synthesized and studied for their potential pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , typically involves initial reactions with various organic reagents. For instance, the synthesis of related compounds has been reported using 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide as a starting material, reacting with different reagents to yield a series of novel derivatives . The synthesis process is monitored using techniques like thin-layer chromatography (TLC), and the purity of the substances is often confirmed to be over 95% using high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). These techniques help confirm the structure of the newly synthesized compounds . Crystal structure analysis is also a crucial part of understanding these molecules, as it provides detailed information about the arrangement of atoms within the crystal lattice and the stabilization of the structure through intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes to form azomethine derivatives. The reactivity of these compounds can be influenced by the substituents present on the aromatic core, affecting the completeness of the reaction . The chemical reactions are typically carried out in solvents like ethanol and monitored to ensure the desired product is obtained .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of functional groups such as amino, methyl, and carboxamide groups can significantly influence these properties. The compounds' acute toxicity is assessed through LD50 determination, and their pharmacological activities are compared with standard drugs like procaine amide, lidocaine, diazepam, and buspirone . The crystal structure contributes to the understanding of the compound's stability and potential interactions in biological systems .

Applications De Recherche Scientifique

Specific Scientific Field

The specific scientific field is Medicinal Chemistry and Neuroscience .

Summary of the Application

This compound has been used in the development of new donepezil analogs, which are potential anti-Alzheimer agents . Donepezil is a medication used to treat Alzheimer’s disease, and researchers are constantly looking for new compounds that can enhance its effectiveness or offer new treatment avenues.

Methods of Application or Experimental Procedures

The researchers designed and synthesized new benzothiophene-based compounds, including variations of the “2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” molecule . These compounds were then evaluated for their ability to inhibit acetylcholinesterase (AChE) and β-amyloid protein, both of which are targets in Alzheimer’s disease treatment .

Results or Outcomes

Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro . In particular, compound 3g showed a significant β-amyloid inhibitory effect exceeding that of donepezil . Furthermore, compound 3j showed the best inhibitory activity comparable to that of donepezil . The in vivo evaluation of the promising compounds (3g and 3j) confirmed a significant memory improvement in scopolamine-induced memory impairment model in mice .

Propriétés

IUPAC Name |

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-11-7-8-13-14(9-11)21-16(18)15(13)17(20)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10,18H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEZCXXBPYBIQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)